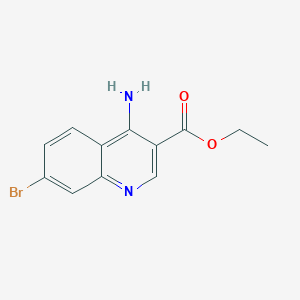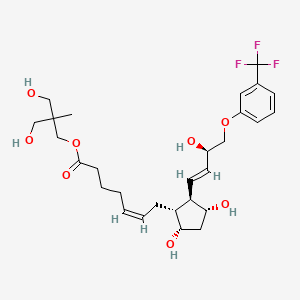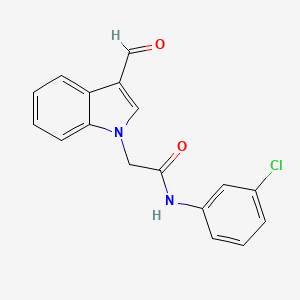
Ethyl 4-amino-7-bromoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the bromination of 4-aminoquinoline-3-carboxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-7-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Ethanol and a strong acid catalyst, such as sulfuric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Nitroquinoline derivatives.
Hydrolysis Products: 4-amino-7-bromoquinoline-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-amino-7-bromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-7-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The bromine and amino groups play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-7-bromoquinoline: Lacks the ethyl ester group but shares similar structural features.
Ethyl 4-bromoquinoline-6-carboxylate: Similar ester group but different substitution pattern on the quinoline ring.
Uniqueness
Ethyl 4-amino-7-bromoquinoline-3-carboxylate is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group also enhances its solubility and potential for further chemical modifications .
Propriétés
Formule moléculaire |
C12H11BrN2O2 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
ethyl 4-amino-7-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
Clé InChI |
MEZQQVMYFSITEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)


![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)




![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
